(2-溴-1,1,2,2-四氟乙基)(苯基)硫烷

描述

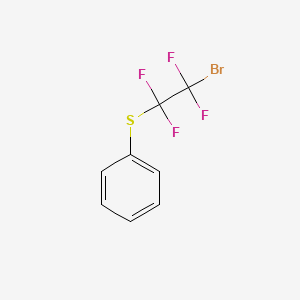

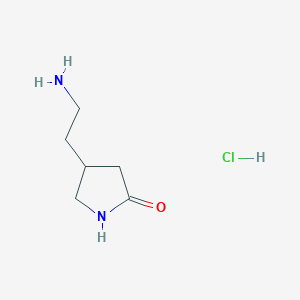

(2-Bromo-1,1,2,2-tetrafluoroethyl)(phenyl)sulfane is a chemical compound with the molecular formula C8H5BrF4S and a molecular weight of 289.09 . It is intended for research use only.

Molecular Structure Analysis

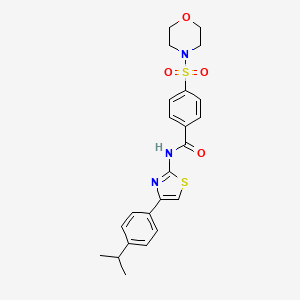

The molecular structure of (2-Bromo-1,1,2,2-tetrafluoroethyl)(phenyl)sulfane consists of a phenyl group (benzene ring) attached to a sulfane group, which is further connected to a 2-bromo-1,1,2,2-tetrafluoroethyl group .Chemical Reactions Analysis

(2-Bromo-1,1,2,2-tetrafluoroethyl)(phenyl)sulfane has been developed as a tetrafluoroethyl-radical and tetrafluoroethylene-diradical synthons for additions to alkenes .科学研究应用

自由基加成与合成

- Chernykh 和 Beier (2013) 开发了一种使用(2-溴-1,1,2,2-四氟乙基)(苯基)硫烷对烯烃进行自由基加成的的方法,得到不含溴的产物和带有四氟乙基的化合物。这展示了其在合成含四氟乙烯的烷烃中的用途,扩大了构建氟有机化合物的工具箱 (Chernykh & Beier, 2013)。

氟代烷基化与过渡金属

- Zhu 等人 (2015) 对 2-溴-1,1,2,2-四氟乙基化合物与碘苯的四氟乙烯化进行了系统研究,突出了取代基 R 对 α,α-二氟烷基铜物种 RCF2Cu 反应性的重要作用。这项研究有助于理解和开发由过渡金属促进的新氟代烷基化反应 (Zhu et al., 2015)。

作用机制

Target of Action

It’s known that this compound is a fluoroalkylbromide . Fluoroalkylbromides are often used in organic synthesis due to their reactivity, suggesting that the compound could interact with a variety of biological targets.

Mode of Action

It’s known that this compound is a radical source of the phenylsulfanyltetrafluoroethyl moiety . This suggests that it may undergo reactions that generate radicals, which can then interact with other molecules in the system.

属性

IUPAC Name |

(2-bromo-1,1,2,2-tetrafluoroethyl)sulfanylbenzene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5BrF4S/c9-7(10,11)8(12,13)14-6-4-2-1-3-5-6/h1-5H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ACKRNLPIVVTRML-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)SC(C(F)(F)Br)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5BrF4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

289.09 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(2-Bromo-1,1,2,2-tetrafluoroethyl)(phenyl)sulfane | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

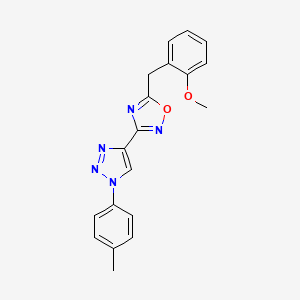

![(3-Phenylbenzo[c]isoxazol-5-yl)(3-(pyridin-3-yloxy)azetidin-1-yl)methanone](/img/structure/B2606071.png)

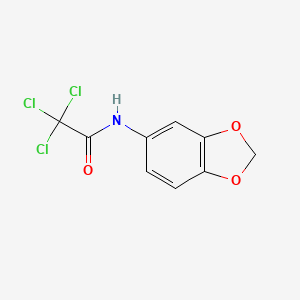

![2-((3-(2,3-dimethylphenyl)-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)-N-(furan-2-ylmethyl)acetamide](/img/structure/B2606087.png)

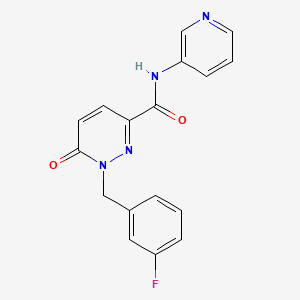

![N-(2-fluorophenyl)-2-({4-oxo-1-phenyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-6-yl}sulfanyl)acetamide](/img/structure/B2606088.png)

![2-[[3-(4-methoxyphenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]-N-(oxolan-2-ylmethyl)acetamide](/img/structure/B2606090.png)

![N-(oxan-4-yl)-3-(pyridin-3-yl)imidazo[1,2-b]pyridazin-6-amine](/img/structure/B2606091.png)